molecular formula C6H6ClNOS B13137182 3-(1,3-Thiazol-5-yl)propanoyl chloride

3-(1,3-Thiazol-5-yl)propanoyl chloride

Cat. No.: B13137182
M. Wt: 175.64 g/mol
InChI Key: UQUKLGAJGWYPKJ-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-5-yl)propanoyl chloride is a reactive acyl chloride derivative of 3-(1,3-Thiazol-5-yl)propanoic acid. The parent acid is commercially available as a hydrochloride salt (CAS 1803603-38-4), primarily used in research and development for synthesizing more complex molecules . The acyl chloride is typically synthesized via treatment of the carboxylic acid with thionyl chloride (SOCl₂), a common reagent for converting carboxylic acids to acyl chlorides. However, such reactions may involve side processes, as demonstrated in studies where thionyl chloride induced oxidative condensation of phenolic derivatives, leading to unexpected biphenyl or quinone byproducts instead of the desired acyl chloride . This highlights the need for controlled reaction conditions during synthesis.

Properties

Molecular Formula

C6H6ClNOS

Molecular Weight

175.64 g/mol

IUPAC Name

3-(1,3-thiazol-5-yl)propanoyl chloride

InChI

InChI=1S/C6H6ClNOS/c7-6(9)2-1-5-3-8-4-10-5/h3-4H,1-2H2

InChI Key

UQUKLGAJGWYPKJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)CCC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Thiazol-5-yl)propanoyl chloride typically involves the chlorination of 3-(1,3-Thiazol-5-yl)propanoic acid. This reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents under reflux conditions . The reaction proceeds as follows:

3-(1,3-Thiazol-5-yl)propanoic acid+SOCl23-(1,3-Thiazol-5-yl)propanoyl chloride+SO2+HCl\text{3-(1,3-Thiazol-5-yl)propanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(1,3-Thiazol-5-yl)propanoic acid+SOCl2​→3-(1,3-Thiazol-5-yl)propanoyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Thiazol-5-yl)propanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: Reacts with water to form 3-(1,3-Thiazol-5-yl)propanoic acid and hydrochloric acid.

    Condensation Reactions: Forms imines or Schiff bases when reacted with primary amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,3-Thiazol-5-yl)propanoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various thiazole-based compounds with potential biological activities.

    Biology: Employed in the modification of biomolecules to study their interactions and functions.

    Medicine: Investigated for its potential as a building block in the development of new pharmaceuticals, including antimicrobial and anticancer agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-5-yl)propanoyl chloride involves its reactivity towards nucleophiles. The compound acts as an acylating agent, transferring its acyl group to nucleophilic sites on target molecules. This reactivity is crucial for its role in the synthesis of various derivatives and its biological activities .

Comparison with Similar Compounds

Reactivity and Functional Group Behavior

Acyl Chlorides with Heterocyclic Moieties Compared to acyl chlorides with aromatic or aliphatic backbones, 3-(1,3-Thiazol-5-yl)propanoyl chloride features a thiazole ring, which introduces both sulfur and nitrogen heteroatoms. In contrast, acyl chlorides with purely aliphatic chains (e.g., propanoyl chloride) lack such electronic modulation, resulting in slower reaction kinetics.

Thiophene vs. Thiazole Derivatives
Acyl chlorides incorporating thiophene (e.g., thiophene-2-carbonyl chloride) differ in heteroatom composition (sulfur only vs. sulfur and nitrogen in thiazole). The nitrogen in thiazole may participate in resonance stabilization, altering solubility and reactivity. For instance, thiazole-containing acyl chlorides could exhibit higher polarity, influencing their solubility in aprotic solvents compared to thiophene analogs .

Stability and Handling

Acyl chlorides are generally moisture-sensitive, requiring anhydrous storage. However, the hydrochloride salt of the precursor acid (3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride) is more stable, as noted in its product specifications for R&D use . This contrasts with the acyl chloride, which likely demands stringent handling (e.g., inert atmosphere, low temperatures) to prevent hydrolysis.

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